molecular formula C7H4FIN2 B1343676 4-Fluoro-6-iodo-1H-indazole CAS No. 887568-03-8

4-Fluoro-6-iodo-1H-indazole

Cat. No. B1343676
M. Wt: 262.02 g/mol
InChI Key: YJMLAONQAPAGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-iodo-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position and an iodine substituent at the 6-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method was developed by using 2-fluoro and 2-hydroxyl benzaldehyde . A new practical synthesis of 1H-indazole is presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-6-iodo-1H-indazole consists of a fluoride substituent at the 4-position and an iodine substituent at the 6-position with the pyrazole fused to a benzene ring . The InChI code for this compound is 1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) .


Chemical Reactions Analysis

The synthesis of 1H-indazole involves various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

4-Fluoro-6-iodo-1H-indazole is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of this compound is 262.03 .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Dye-Sensitized Solar Cells (DSSCs)

Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Organic Light Emitting Diodes (OLEDs)

In material science, indazole derivatives are fundamental in crafting advanced materials. For example, they are utilized in the fabrication of OLEDs, highlighting the compound’s contribution to the development of high-performance luminescent materials and devices.

Synthetic Approaches

Indazoles are important structures in medicinal chemistry and material science, and thus, developing efficient synthetic approaches to indazoles is of great interest . For example, transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines are some of the strategies .

Antitumor Activity

Indazole derivatives have shown promising antitumor activity. A study reported that a series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . Among these, one compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM .

Inhibitors for Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This application is particularly relevant in the field of medicinal chemistry .

Tuning Energy Gap in Material Science

The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding . This property is particularly useful in material science.

Synthesis of Other Compounds

Indazoles can be used in the synthesis of other compounds. For example, it has been shown that C–H activation of imidate esters and oxidative coupling with anthranils allowed efficient synthesis of 1H-indazoles with the help of cooperative Co- and Cu-catalyzed reaction in the absence of metal oxidants . During the transformation, anthranil acts as a convenient aminating agent as well as organic oxidant .

Safety And Hazards

The safety information for 4-Fluoro-6-iodo-1H-indazole indicates that it has some hazards associated with it . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-fluoro-6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMLAONQAPAGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646412
Record name 4-Fluoro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-iodo-1H-indazole

CAS RN

887568-03-8
Record name 4-Fluoro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.